molecular formula C14H16N4O3 B2624132 ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901723-78-2

ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2624132
CAS No.: 901723-78-2
M. Wt: 288.307
InChI Key: RMKVQJZBXWSJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic chemical compound belonging to the class of 1,2,3-triazole-4-carboxamides. This class of compounds has garnered significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Compounds featuring the 1,2,3-triazole core are frequently explored due to their wide range of potential biological activities and their role as key scaffolds in drug discovery. Research Applications and Value: The primary research value of this compound lies in its structural similarity to potent inhibitors of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that acts as a master regulator of drug metabolism, controlling the expression of genes for key metabolic enzymes and transporters . The undesired activation of PXR by drug candidates can lead to accelerated drug metabolism, drug-drug interactions, and treatment failure. Therefore, PXR inhibitors are highly valuable as research tools in pharmacology and toxicology to study and mitigate these interactions . The 1,2,3-triazole-4-carboxamide scaffold has been identified as a promising structure for the development of selective and potent PXR antagonists and inverse agonists, with some optimized analogs demonstrating activity in the low nanomolar range . Mechanism of Action: While the specific mechanism of action for this analog is subject to further investigation, research on closely related 1,2,3-triazole-4-carboxamides provides strong insights. These compounds are designed to bind to the ligand-binding domain of PXR, preventing its activation . By occupying the receptor's binding pocket, they disrupt the recruitment of coactivator proteins, thereby maintaining PXR in an inactive state and suppressing the transcription of drug-metabolizing enzymes like Cytochrome P450 3A4 (CYP3A4) . This mechanism is crucial for basic research aimed at understanding nuclear receptor biology and for developing co-therapies that could improve the safety and efficacy of other pharmaceuticals. Structural Features: The molecular structure integrates a 1,2,3-triazole ring, a common feature in many bioactive molecules and FDA-approved drugs . The structure is further functionalized with an ethyl ester at the 4-position and a carbamoylmethyl linker connected to a 2-methylphenyl group at the 1-position of the triazole ring. This architecture is characteristic of compounds studied for their biological activity. The molecular structure is stabilized by intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are common in similar triazole derivatives and can influence the compound's crystallinity and stability . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

ethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-14(20)12-8-18(17-16-12)9-13(19)15-11-7-5-4-6-10(11)2/h4-8H,3,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKVQJZBXWSJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes. This method is favored for its high yield and selectivity . The reaction conditions often include the use of copper(I) catalysts and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural Modifications at Position 1 of the Triazole Core

The substituent at position 1 significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 1 Key Features Biological Activity/Notes
Target Compound [(2-Methylphenyl)carbamoyl]methyl Carbamoyl group enhances polarity; 2-methylphenyl balances lipophilicity. No direct activity data; structural analogs suggest potential for cancer cell inhibition .
Ethyl 1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate 3-Methoxyphenylmethyl Methoxy group increases electron density and solubility. Not reported; methoxy groups often improve metabolic stability.
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Methylbenzyl Simple benzyl group; higher lipophilicity. Used in organic synthesis; no specific biological data.
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate p-Nitrophenyl Nitro group is strongly electron-withdrawing; may enhance reactivity. Intermediate in hydrazide synthesis; nitro groups can confer cytotoxicity .
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Fluorine atoms increase electronegativity and metabolic stability. USP-related compound; fluorinated analogs often show improved pharmacokinetics .
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate 2-Oxo-2-(phenylamino)ethyl (urea-like) Urea moiety enhances hydrogen bonding; phenylamino adds bulk. Inhibited NCI-H522 lung cancer cells (69.8% growth inhibition) .

Impact of Substituents on Properties

  • Polarity/Solubility : Carbamoyl and urea groups (target compound and ) improve aqueous solubility compared to benzyl or aryl substituents. Methoxy () and fluorine () substituents further modulate solubility via electronic effects.
  • Lipophilicity : Benzyl () and difluorobenzyl () groups increase logP values, favoring membrane permeability. The target compound’s 2-methylphenyl-carbamoyl balance may optimize bioavailability.
  • Biological Activity: Urea-containing analogs () show notable antiproliferative effects, suggesting the carbamoyl group in the target compound could similarly interact with cellular targets. Fluorinated derivatives () are prioritized for stability in drug development.

Biological Activity

Ethyl 1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 901723-78-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.30 g/mol
  • Structure : The compound features a triazole ring that is substituted with an ethyl ester and a carbamoyl group.

Triazoles are known for their ability to inhibit specific enzymes and pathways within biological systems. This compound acts primarily through the inhibition of cytochrome P450 enzymes, which are crucial for various metabolic processes in organisms. This inhibition can lead to significant alterations in drug metabolism and the biosynthesis of sterols and other compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including this compound. For example, a study investigating various triazole-containing hybrids demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) with IC50 values ranging from 12.22 to 55.57 µM depending on the specific structure of the derivative .

Cell Line IC50 Value (µM) Compound
HepG-212.224-Aminophenyl derivative
HCT-11614.164-Aminophenyl derivative
MCF-714.644-Aminophenyl derivative

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance or reduce cytotoxic effects depending on their electronic and steric properties .

Case Study 1: Anticancer Efficacy

A notable case study focused on a series of triazole derivatives similar to this compound assessed their anticancer efficacy in vitro. The study reported that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups .

Case Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of various triazoles on cytochrome P450 enzymes. The results indicated that this compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting potential applications in modulating drug metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.